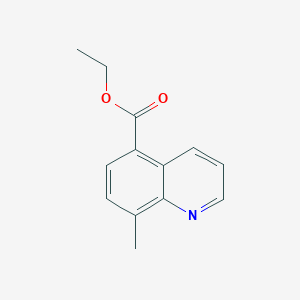

Ethyl 8-methylquinoline-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 8-methylquinoline-5-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in medicinal and industrial chemistry due to its unique chemical structure, which includes a quinoline ring substituted with an ethyl ester group at the 5-position and a methyl group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methylquinoline-5-carboxylate typically involves the alcoholysis of 8-methyl-5-cyanoquinoline. This process yields methyl and ethyl 8-methylquinoline-5-carboxylates, which can be further converted to various derivatives . The reaction conditions often include the use of catalysts and specific solvents to facilitate the conversion.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and efficient .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-methylquinoline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at specific positions on the quinoline ring .

Scientific Research Applications

Ethyl 8-methylquinoline-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.

Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

Industry: It is used in the development of materials with specific properties, such as dyes and polymers

Mechanism of Action

The mechanism of action of ethyl 8-methylquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulate receptor activities, and interfere with cellular processes. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 8-methylquinoline-5-carboxylate can be compared with other quinoline derivatives, such as:

- Mthis compound

- 8-bromomethylquinoline-5-carboxylate

- 8-hydroxyquinoline

Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where these properties are advantageous .

Biological Activity

Ethyl 8-methylquinoline-5-carboxylate is a notable derivative of quinoline, a heterocyclic compound recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Quinoline Backbone : A bicyclic structure containing a nitrogen atom.

- Ethyl Ester Group : Present at the carboxylic acid position.

- Methyl Group : Located at the 8th position of the quinoline ring.

This unique configuration influences its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing 8-hydroxyquinoline and appropriate alkylating agents.

- Cyclization Processes : Involving various reagents under controlled conditions to ensure high yields.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antiviral Properties : Potential inhibition of viral replication, particularly in influenza viruses.

- Anticancer Effects : Exhibits cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Antiviral | Inhibits H5N1 growth with low cytotoxicity | |

| Anticancer | Cytotoxicity against various cancer cell lines |

Antimicrobial Studies

Research indicates that this compound has shown significant antimicrobial activity. For instance, a study reported minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, with values lower than standard drugs used for comparison.

Antiviral Research

In antiviral studies, derivatives of quinoline, including this compound, have been evaluated for their ability to inhibit the growth of H5N1 avian influenza viruses. The results indicated that modifications in lipophilicity and electronic properties of substituents could enhance antiviral efficacy while maintaining low cytotoxicity levels .

Anticancer Activity

A comprehensive study assessed the cytotoxic effects of this compound on different cancer cell lines. The compound exhibited promising results with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .

The mechanisms underlying the biological activities of this compound are still being explored. Preliminary findings suggest that:

- Reactive Oxygen Species (ROS) Generation : May play a role in its anticancer activity.

- Inhibition of Enzymatic Pathways : Particularly those involved in viral replication and bacterial metabolism.

Properties

CAS No. |

82967-39-3 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 8-methylquinoline-5-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-6-9(2)12-10(11)5-4-8-14-12/h4-8H,3H2,1-2H3 |

InChI Key |

KMNVQCMYLXKOCN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=NC2=C(C=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.